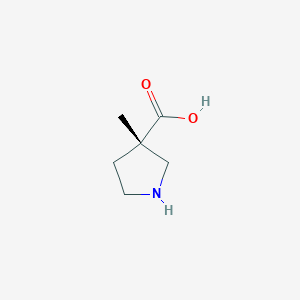

(S)-3-Methyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245632 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427203-57-3 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chiral Pyrrolidine 3 Carboxylic Acids in Synthetic Chemistry

Chiral pyrrolidine-3-carboxylic acids, often referred to as β-proline derivatives, represent a fundamentally important class of compounds in synthetic chemistry. oist.jp Their rigid five-membered ring structure, combined with the presence of stereocenters, makes them powerful tools for controlling the three-dimensional arrangement of atoms in chemical reactions. nih.gov This stereocontrol is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry where the specific stereoisomer of a drug can determine its efficacy and safety. nih.gov

These compounds are widely employed as organocatalysts, which are small organic molecules that can accelerate chemical reactions and influence their stereochemical outcome. usm.edu Unlike traditional metal-based catalysts, organocatalysts are often more environmentally benign. The pyrrolidine (B122466) scaffold is a privileged structure in this context, with L-proline being a well-known example of a natural amino acid used extensively as a catalyst. usm.eduusm.edu Derivatives like chiral pyrrolidine-3-carboxylic acids are explored for their ability to catalyze key carbon-carbon bond-forming reactions, such as Aldol (B89426), Mannich, and Michael reactions, with high levels of enantioselectivity and diastereoselectivity. usm.eduusm.eduacs.org The carboxylic acid group at the 3-position plays a critical role in the catalytic cycle, influencing both reactivity and stereocontrol. acs.org

Furthermore, these molecules serve as valuable chiral building blocks. oist.jp Their inherent chirality can be transferred to more complex target molecules, providing an efficient route to enantiomerically pure products. nih.gov Researchers have developed various synthetic methods, including asymmetric Michael additions, to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. researchgate.netrsc.org

Overview of Research Trajectories for S 3 Methyl Pyrrolidine 3 Carboxylic Acid

Research concerning (S)-3-Methyl-pyrrolidine-3-carboxylic acid has primarily focused on its synthesis and application as a novel organocatalyst, often positioned as an analogue to the widely used L-proline. usm.edu A significant motivation for developing such analogues is to overcome some of the limitations of L-proline, such as its poor solubility in many organic solvents, which can hinder its catalytic efficiency. usm.eduusm.edu The introduction of a methyl group is intended to enhance solubility and modify catalytic activity. usm.edu

Investigations have centered on developing efficient multi-step synthetic routes to produce the compound from readily available starting materials. usm.edu Once synthesized, its catalytic performance is evaluated in key organic transformations. For instance, its utility in enantioselective anti-Mannich-type reactions has been explored, demonstrating the importance of the acid group on the pyrrolidine (B122466) ring for achieving high stereocontrol. acs.org The goal is often to achieve high yields and excellent enantioselectivities (ee) while potentially requiring lower catalyst loadings compared to parent compounds like β-proline. researchgate.net

Future research directions aim to broaden the scope of reactions catalyzed by this compound and to compare its reactivity and solubility comprehensively against established catalysts like L-proline in reactions such as the Aldol (B89426) and Michael additions. usm.edu

| Research Area | Key Findings and Objectives |

| Synthesis | Development of multi-step pathways from inexpensive, commercially available reagents to maximize production efficiency. usm.edu |

| Catalysis | Application as an organocatalyst in asymmetric reactions, such as the Mannich-type reaction, to achieve high stereoselectivity. acs.orgresearchgate.net |

| Solubility | Designed as an analogue of L-proline with potentially improved solubility in organic solvents due to the methyl group substitution. usm.eduusm.edu |

| Comparative Studies | Analysis of its catalytic efficiency and reactivity in comparison to L-proline in standard organic reactions. usm.edu |

Structural Basis for Stereochemical Prominence in Organic Synthesis

Enantioselective Synthesis Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. beilstein-journals.org The pyrrolidine motif itself is a privileged structure in many organocatalysts, often enabling high stereoselectivity in various transformations. nih.gov

Asymmetric Michael addition reactions are a cornerstone for the enantioselective synthesis of substituted pyrrolidines. rsc.orgrsc.org This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst, to create stereogenic centers.

One effective method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org This reaction sequence is particularly useful for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives. For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric purity (97% ee) has been achieved in just two steps using this approach. rsc.orgresearchgate.net The process is atom-economical and starts from readily available materials. rsc.org The reaction is often catalyzed by pyrrolidine-based organocatalysts, where the catalyst's side chain acts as a steric controller, guiding the reaction to occur on a specific diastereotopic face of the enamine intermediate. acs.org

| Catalyst Type | Reactants | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyrrolidine Derivatives | 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Concise, atom-economical, useful for 5-alkyl-substituted derivatives | Up to 97% | rsc.orgrsc.org |

| Polymer-Supported Pyrrolidine | Ketones and nitroolefins | Optimal in water, recyclable catalyst | High | acs.org |

The enantioselective Mannich reaction is another powerful C-C bond-forming reaction used to synthesize chiral pyrrolidine derivatives. oarjbp.com This reaction involves the aminoalkylation of a carbon acid with an aldehyde and an amine. Organocatalytic versions of this reaction provide access to highly substituted pyrrolidines with excellent stereocontrol. acs.orgnih.gov

For example, a one-pot cascade reaction combining an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination has been developed for the synthesis of trisubstituted pyrrolidine derivatives. acs.orgnih.gov This methodology yields products in good yields with outstanding diastereo- and enantioselectivities (85–96% ee). acs.orgnih.gov Catalysts such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid have proven to be highly efficient in catalyzing the reaction between aldehydes and α-imino esters, affording anti-Mannich products with high diastereo- and enantioselectivity (up to >99% ee). acs.orgacs.org The carboxylic acid group at the β-position of the pyrrolidine catalyst is crucial for achieving high stereocontrol. acs.orgacs.org

The direct asymmetric aldol (B89426) reaction, often catalyzed by proline and its derivatives, is a fundamental method for forming C-C bonds and creating β-hydroxy carbonyl compounds. tandfonline.comacs.org This reaction has been adapted for the synthesis of chiral heterocyclic structures. While direct synthesis of this compound via this method is less commonly detailed, the principles are broadly applicable. Organocatalysts derived from L-proline are particularly significant as they are bifunctional, readily available, and can mimic the function of natural aldolase (B8822740) enzymes. acs.orgrsc.org

Pyrrolidine-based catalysts are effective in promoting aldol reactions between ketones and aldehydes. rsc.org For instance, a pyrrolidine-oxadiazolone conjugate has been shown to effectively catalyze asymmetric aldol condensations, yielding products with excellent stereoselectivities (dr: 97:3, ee >99.9%) at room temperature. tandfonline.com The success of these catalysts often relies on the formation of a key enamine intermediate, with the catalyst's structure directing the stereochemical outcome. acs.org The reaction can be performed under various conditions, including in aqueous media or even solvent-free, highlighting its versatility. acs.org

| Catalyst | Reaction Type | Key Advantages | Stereoselectivity | Reference |

|---|---|---|---|---|

| L-proline derivatives | Direct aldol reaction of ketones and aldehydes | Efficient (5-10 mol% loading), high ee for various aldehydes | 97-99% ee | acs.org |

| Pyrrolidine-oxadiazolone conjugate | Asymmetric aldol condensation | Excellent solubility, room temperature reaction | dr: 97:3, ee >99.9% | tandfonline.com |

| Fluorous (S)-pyrrolidine sulfonamide | Aldol reaction in water | Recyclable, high enantioselectivity | High | acs.org |

Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining chiral compounds. Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely used hydrolase in organic synthesis due to its ability to catalyze the enantioselective hydrolysis of esters into carboxylic acids. wikipedia.orgnih.govresearchgate.net This process can be applied in two main ways: kinetic resolution of a racemic mixture of esters or desymmetrization of a meso-diester.

In a kinetic resolution, one enantiomer of a racemic ester is hydrolyzed by the enzyme at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric excess. wikipedia.org The active site of PLE contains a catalytically active serine residue, and the enzyme's chiral environment dictates which enantiomer can bind more effectively for hydrolysis to occur. wikipedia.org This method relies on the diastereomeric nature of the transition states formed between the chiral enzyme and each enantiomer of the substrate. wikipedia.org PLE has been successfully used for the hydrolysis of a wide range of substrates, including cyclic diesters and monoesters, making it a versatile tool for generating chiral building blocks. wikipedia.orgresearchgate.net

Asymmetric catalytic hydrogenation is a powerful and direct method for producing chiral pyrrolidines from prochiral precursors like pyrroles or pyrrolines. thieme-connect.com This technique often employs transition metal catalysts, such as ruthenium, complexed with chiral ligands to achieve high enantioselectivity. nih.govacs.org

Ruthenium-catalyzed enantioselective hydrogenation of substituted pyrroles can provide direct access to chiral pyrrolidine rings. thieme-connect.com For example, the hydrogenation of 2,3,5-trisubstituted pyrroles can yield all-cis pyrrolidine products with three contiguous chiral centers. thieme-connect.com The process involves the dearomatization of the pyrrole (B145914) ring. thieme-connect.com Similarly, the chemoselective ruthenium-catalyzed reduction of exocyclic double bonds on a pyrrolidine-2,4-dione (B1332186) ring system has been developed, demonstrating the versatility of this approach. nih.gov The choice of the chiral diphosphine ligand is critical for the success of the enantioselective hydrogenation, influencing both the yield and the enantiomeric purity of the product. google.com

| Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Ruthenium with Chiral Ligands | 2,3,5-Trisubstituted Pyrroles | Direct access to all-cis chiral pyrrolidines | thieme-connect.com |

| Ruthenium Complex | bis-Arylidene Tetramic Acids | Chemoselective reduction of exocyclic C=C bonds | nih.gov |

| [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | High yield and enantiomeric purity (>99.9% ee) | google.com |

Stereocontrolled Cycloaddition Reactions (e.g., [3+2] Annulations)

Stereocontrolled cycloaddition reactions, particularly [3+2] annulations, represent a powerful and atom-economical approach for the construction of the pyrrolidine ring with control over stereochemistry. These reactions typically involve the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne).

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone for pyrrolidine synthesis. nih.gov For the synthesis of this compound, a strategy could involve an asymmetric [3+2] cycloaddition. This can be achieved by using a chiral catalyst, a chiral auxiliary on the azomethine ylide precursor, or a chiral dipolarophile.

One common approach involves the generation of an azomethine ylide from an amino acid ester (like glycine (B1666218) or a substituted variant) and an aldehyde or ketone. The stereochemical outcome of the cycloaddition can be directed by a chiral ligand complexed to a metal catalyst, such as copper(I) or silver(I). acs.org For instance, the reaction of an iminoester derived from glycine with a substituted alkene in the presence of a chiral copper-phosphine complex can lead to highly enantioenriched pyrrolidine derivatives. acs.org

A potential pathway to a precursor of this compound using this methodology is outlined below:

| Step | Reactants | Reagents/Catalyst | Product | Key Feature |

| 1 | Glycine methyl ester, Aldehyde | Dehydrating agent | Azomethine ylide precursor (iminocester) | Formation of the 1,3-dipole precursor |

| 2 | Iminoester, 2-Methylpropenoate derivative | Chiral Cu(I) or Ag(I) catalyst, Chiral ligand | Substituted pyrrolidine | Asymmetric [3+2] cycloaddition |

| 3 | Substituted pyrrolidine | Hydrolysis | This compound | Deprotection to yield the final product |

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Various bidentate phosphine (B1218219) and nitrogen-based ligands have been successfully employed in such asymmetric cycloadditions. acs.org Furthermore, decarboxylative [3+2] cycloadditions offer another route where the carboxylic acid group of an α-amino acid is extruded as carbon dioxide to generate the azomethine ylide, often under thermal or catalytic conditions. nih.gov

Diastereoselective and Enantioselective Resolution Techniques

Resolution techniques are essential for separating enantiomers when a racemic or diastereomeric mixture is synthesized. These methods can be broadly classified into diastereoselective crystallization and enantioselective chromatography or enzymatic reactions.

Diastereoselective Resolution: This classical method involves reacting the racemic mixture of 3-methyl-pyrrolidine-3-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure this compound.

Commonly used chiral resolving agents for carboxylic acids include chiral amines such as brucine, strychnine, or synthetic chiral amines. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization conditions.

Enantioselective Resolution: This approach involves the selective reaction or interaction of one enantiomer with a chiral entity.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For instance, a lipase (B570770) could selectively catalyze the esterification of one enantiomer of a 3-methyl-pyrrolidine-3-carboxylic acid derivative, leaving the other enantiomer unreacted. The esterified and unesterified compounds can then be separated, and the desired enantiomer can be obtained after hydrolysis if necessary. This method is valued for its high selectivity and mild reaction conditions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers of 3-methyl-pyrrolidine-3-carboxylic acid or its derivatives. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and isolation.

Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, thereby achieving yields greater than the 50% limit of classical kinetic resolution. For the synthesis of polysubstituted pyrrolidines, organocatalytic DKR-driven aza-Michael cyclizations have been shown to be highly effective in producing products with excellent diastereoselectivity and high enantiomeric excess.

Multi-Step Synthesis Pathways

The synthesis of this compound often involves multi-step reaction sequences that allow for the careful construction of the molecule and control of its stereochemistry. A notable example is the synthesis of its enantiomer, (R)-3-Methylpyrrolidine-3-carboxylic acid, from acyclic precursors, which can be adapted to produce the (S)-enantiomer by employing the appropriate chiral starting materials or auxiliaries.

One such pathway commences with diethyl methylmalonate. The key steps in this synthesis are the introduction of the nitrogen atom, the formation of the pyrrolidine ring, and the eventual resolution or asymmetric transformation to yield the desired enantiomer.

A representative multi-step synthesis is summarized in the table below, illustrating a pathway to the racemic compound which would then require resolution, or could be adapted for an asymmetric synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose of the Step |

| 1 | Diethyl methylmalonate | 1,2-Dibromoethane, NaH | Diethyl 2-(2-bromoethyl)-2-methylmalonate | Introduction of the bromoethyl side chain |

| 2 | Diethyl 2-(2-bromoethyl)-2-methylmalonate | Benzylamine | Diethyl 2-(2-(benzylamino)ethyl)-2-methylmalonate | Introduction of the nitrogen atom |

| 3 | Diethyl 2-(2-(benzylamino)ethyl)-2-methylmalonate | NaH | Ethyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate | Intramolecular cyclization to form the pyrrolidinone ring |

| 4 | Ethyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate | LiOH | 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylic acid | Saponification of the ester |

| 5 | 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylic acid | H₂, Pd/C | 3-Methyl-2-oxopyrrolidine-3-carboxylic acid | Debenzylation |

| 6 | 3-Methyl-2-oxopyrrolidine-3-carboxylic acid | Reduction (e.g., BH₃·THF) | 3-Methyl-pyrrolidine-3-carboxylic acid | Reduction of the lactam to the pyrrolidine |

| 7 | Racemic 3-Methyl-pyrrolidine-3-carboxylic acid | Chiral resolving agent | This compound | Enantiomeric resolution |

Optimization of Synthetic Conditions and Efficiency

The efficiency of a multi-step synthesis is highly dependent on the optimization of reaction conditions for each step to maximize yields and minimize side products. Key parameters that are often optimized include the choice of solvent, reaction temperature, concentration of reagents, and the type of catalyst or base used.

For instance, in the cyclization step to form the pyrrolidinone ring, the choice of base and solvent can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to deprotonate the amine for the intramolecular cyclization. The use of an appropriate solvent, such as tetrahydrofuran (B95107) (THF), is crucial for ensuring the solubility of the reactants and intermediates.

Similarly, in the debenzylation step, the choice of catalyst (e.g., palladium on carbon), hydrogen pressure, and solvent can affect the efficiency of the reaction and prevent over-reduction or side reactions. The final reduction of the lactam to the pyrrolidine requires a powerful reducing agent, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.

Pyrrolidine Ring Construction Strategies

The construction of the pyrrolidine ring is the central challenge in the synthesis of this compound. These strategies can be broadly divided into those that start from pre-existing cyclic structures and those that build the ring from linear, acyclic molecules. nih.gov

From Cyclic Precursors

Synthesizing substituted pyrrolidines from readily available chiral cyclic precursors, such as proline or pyroglutamic acid, is a common and effective strategy. nih.gov This approach takes advantage of the pre-existing stereocenter(s) in the starting material to control the stereochemistry of the final product.

A plausible synthetic route to this compound could start from (S)-pyroglutamic acid. The strategy would involve the introduction of a methyl group at the C3 position. This could be achieved through the formation of an enolate at the C3 position followed by methylation.

Illustrative Synthetic Scheme from a Cyclic Precursor:

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose of the Step |

| 1 | (S)-Pyroglutamic acid | Protection of amine and carboxylic acid | Protected (S)-pyroglutamic acid | To prevent side reactions |

| 2 | Protected (S)-pyroglutamic acid | Strong base (e.g., LDA), Methyl iodide | Protected (S)-3-methyl-pyroglutamic acid | α-Methylation of the lactam |

| 3 | Protected (S)-3-methyl-pyroglutamic acid | Reducing agent (e.g., BH₃·THF) | Protected this compound derivative | Reduction of the lactam to the pyrrolidine |

| 4 | Protected this compound derivative | Deprotection | This compound | Removal of protecting groups |

The stereochemical outcome of the methylation step would need to be carefully controlled, potentially through the use of a chiral auxiliary or by controlling the thermodynamics of the enolate formation and alkylation.

From Acyclic Precursors

The construction of the pyrrolidine ring from acyclic precursors involves the formation of two carbon-nitrogen bonds to close the five-membered ring. This approach offers flexibility in the introduction of substituents on the ring. nih.gov

A well-documented synthesis of the enantiomer, (R)-3-Methylpyrrolidine-3-carboxylic acid, from the acyclic precursor diethyl methylmalonate, provides a clear example of this strategy. The synthesis involves a sequence of reactions to build the carbon and nitrogen backbone, followed by an intramolecular cyclization to form the pyrrolidine ring.

Key transformations in the synthesis from acyclic precursors include:

Nucleophilic substitution: To build the carbon chain and introduce the nitrogen atom.

Intramolecular cyclization: Typically an intramolecular nucleophilic substitution or a condensation reaction to form the heterocyclic ring.

Functional group interconversions: To convert functional groups into those required in the final product, such as the reduction of a lactam to an amine.

This approach often results in a racemic mixture, which then requires resolution to obtain the desired enantiomer. However, asymmetric variations of these cyclization reactions are also possible, which can directly lead to an enantiomerically enriched product.

Functionalization and Derivatization of the Pyrrolidine Core

The pyrrolidine ring and its carboxylic acid moiety offer multiple sites for chemical modification, allowing for the generation of diverse derivatives. While specific literature detailing the extensive functionalization and derivatization of this compound is not extensively available, general principles applied to similar structures, such as pyrrolidine-3-carboxylic acid and other substituted pyrrolidines, can be extrapolated.

The primary points of derivatization for (S)-3-Methyl-pyrrolpyrrolidine-3-carboxylic acid are the secondary amine and the carboxylic acid group.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid functionality can be readily converted into a variety of other functional groups. Standard organic transformations can be employed to synthesize esters, amides, and other acid derivatives.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. Various methods can be employed, including Fischer esterification using an alcohol in the presence of a strong acid catalyst, or reaction with alkyl halides under basic conditions. For more sensitive substrates, milder conditions involving coupling reagents can be used.

Amide Bond Formation: Amide coupling is a crucial reaction in the synthesis of pharmaceuticals and peptidomimetics. hepatochem.com This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. hepatochem.com A multitude of coupling reagents have been developed to facilitate this reaction, each with its own advantages regarding efficiency and compatibility with different functional groups. hepatochem.comnih.gov The choice of reagent is critical, especially when dealing with electron-deficient amines, where reactions can be sluggish. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additives | Typical Reaction Conditions |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Room temperature, various solvents (e.g., DCM, DMF) |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Room temperature, various solvents (e.g., DCM, DMF) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Diisopropylethylamine (DIPEA) | Room temperature, DMF |

Functionalization of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo various functionalization reactions:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives.

N-Arylation: The nitrogen can be arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

A thesis detailing the synthesis of the enantiomer, (R)-3-Methylpyrrolidine-3-carboxylic acid, highlights the introduction of a benzyl (B1604629) group onto the nitrogen via an SN2 reaction with benzyl bromide after the cyclization step. usm.edu This illustrates a practical approach to N-functionalization of this scaffold.

C(sp³)-H Activation Strategies in Pyrrolidine Synthesis

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce complexity into molecules by avoiding pre-functionalized starting materials. nih.gov The application of C(sp³)-H activation strategies to saturated heterocycles like pyrrolidine is an active area of research.

While specific examples detailing the C(sp³)-H activation of this compound are not prominent in the available literature, general strategies developed for the pyrrolidine ring are highly relevant. These methods often rely on directing groups to control the regioselectivity of the C–H functionalization. rsc.org

Palladium-Catalyzed C–H Functionalization:

Palladium catalysis is a widely used method for C–H activation. nih.gov The strategy often involves the use of a directing group that coordinates to the metal center, bringing the catalyst into proximity of a specific C–H bond. For pyrrolidine derivatives, functional groups attached to the nitrogen or at other positions on the ring can serve as directing groups.

Research on the direct α-C–H bond functionalization of unprotected cyclic secondary amines, including pyrrolidine, has demonstrated a protecting-group-free approach. nih.gov This method involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov

Table 2: Examples of Catalyst Systems for Pyrrolidine C-H Functionalization

| Catalyst | Directing Group | Position Functionalized | Type of Functionalization |

|---|---|---|---|

| Pd(OAc)₂ | Amide | C2 | Arylation |

| [Rh₂(esp)₂] | N-Aryl | C5 | Amidation |

| [RuCl₂(p-cymene)]₂ | Pyridyl | α-position | Alkylation |

The development of these strategies opens up possibilities for the late-stage functionalization of complex molecules containing the pyrrolidine core, allowing for the rapid generation of analogues for structure-activity relationship studies.

Catalytic Activity as an Organocatalyst

The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of promoting a wide range of chemical transformations in an enantioselective manner. chemimpex.comacrotein.com Like its parent compound proline, this compound can function as an organocatalyst, leveraging its secondary amine and carboxylic acid groups to activate substrates through enamine and iminium ion intermediates. The presence of a methyl group at the C-3 position introduces specific steric and electronic effects that modulate its catalytic performance compared to proline and other derivatives.

Role of the Carboxylic Acid Moiety in Catalysis

This compound acts as a bifunctional catalyst, a characteristic feature of many amino acid-based organocatalysts. researchgate.netrsc.org The catalytic cycle involves the dual activation of reaction partners, a mechanism that mimics enzymatic processes.

Brønsted Acid Activation: The carboxylic acid group functions as an internal Brønsted acid. In reactions such as aldol or Mannich additions, after the secondary amine forms an enamine with a donor ketone or aldehyde, the carboxylic acid proton can activate the acceptor electrophile (e.g., another aldehyde or an imine) through hydrogen bonding. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack by the enamine.

Transition State Stabilization: The carboxylic acid moiety is crucial for organizing the transition state. By forming a hydrogen-bonding network, it helps to lock the reacting partners into a specific orientation, which is essential for achieving high levels of stereocontrol (diastereo- and enantioselectivity). acrotein.com This rigid, chair-like transition state minimizes steric repulsion and directs the approach of the electrophile to a specific face of the enamine. For proline-catalyzed reactions, the amino group acts as a Lewis base while the carboxylic acid functions as a Brønsted acid. researchgate.netrsc.org

The interplay between the basic secondary amine and the acidic carboxylic acid group within the same molecule allows for a concerted mechanism that enhances reaction rates and selectivity.

Influence of Stereochemistry and Acid Geometry on Catalytic Performance

The stereochemical outcome of reactions catalyzed by pyrrolidine derivatives is highly sensitive to the catalyst's geometry, including the absolute stereochemistry of its chiral centers and the relative position of the functional groups. nih.gov In this compound, both the (S)-configuration and the placement of the carboxylic acid at the C-3 position are critical determinants of its catalytic behavior.

Control of Stereoselectivity: The position of the carboxylic acid group on the pyrrolidine ring is known to direct the stereoselection of the catalyzed reaction. For instance, in Mannich-type reactions, (S)-proline (with a C-2 carboxylic acid) typically yields syn-products. In contrast, catalysts with a C-3 carboxylic acid, such as (R)-3-pyrrolidinecarboxylic acid, have been shown to favor the formation of anti-products when reacting ketones with α-imino ethyl glyoxylate. oist.jp This demonstrates that moving the acid group from C-2 to C-3 fundamentally alters the geometry of the transition state, leading to opposite diastereoselectivity.

Influence of the C-3 Methyl Group: The additional methyl group at the C-3 quaternary center introduces significant steric bulk. This steric hindrance can further influence the facial selectivity of the enamine's attack on the electrophile, potentially enhancing the enantioselectivity compared to an unsubstituted pyrrolidine-3-carboxylic acid. Research on an analogue, (R)-3-Methylpyrrolidine-3-Carboxylic Acid, was undertaken to improve upon the low solubility of L-proline in organic solvents, with the methyl group expected to enhance this property. google.comgoogle.com

The table below illustrates how modifications to the pyrrolidine scaffold can influence the stereochemical outcome of the Mannich reaction, highlighting the importance of substituent position and catalyst geometry.

| Catalyst | Reactants | Major Product Diastereomer | Reference |

|---|---|---|---|

| (S)-Proline | Aldehydes + α-Imino ethyl glyoxylate | syn | oist.jp |

| (3R, 5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehydes + α-Imino ethyl glyoxylate | anti | oist.jp |

| (R)-3-Pyrrolidinecarboxylic acid | Ketones + α-Imino ethyl glyoxylate | anti | oist.jp |

| (S)-Proline | Ketones + α-Imino ethyl glyoxylate | syn | oist.jp |

Derivatization Chemistry

The functional groups of this compound—the secondary amine and the carboxylic acid—are readily derivatized, allowing for its incorporation into more complex molecules or for the modification of its physicochemical properties.

Esterification Reactions

The carboxylic acid moiety can be converted to an ester through standard esterification protocols. This transformation is often performed to protect the carboxylic acid, to improve solubility in organic solvents, or to create a precursor for further reactions (e.g., reduction or amidation).

Fischer Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., HCl or H₂SO₄) can yield the corresponding ester.

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the ester.

An example of a commercially available derivative is (S)-Methyl pyrrolidine-3-carboxylate, which demonstrates the feasibility of this transformation. bldpharm.com Methyl esterification is a common technique that converts carboxylic acids into their corresponding methyl esters. nih.gov

N-Alkylation and Amidation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and can undergo alkylation or acylation reactions.

N-Alkylation: Reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is a common method for introducing N-alkyl groups. Direct alkylation with alkyl halides can also be employed, though it carries a risk of over-alkylation. The derivative (S)-1-Methylpyrrolidine-3-carboxylic acid is an example of an N-alkylated product. chemsrc.com

Amidation: The carboxylic acid can be activated and reacted with an amine to form an amide bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or reagents that form active esters. Alternatively, silicon-based reagents such as methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids. nih.gov

Protecting Group Strategies (e.g., Boc-protection)

To achieve selective derivatization at the carboxylic acid, the secondary amine is often protected. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org

The Boc-protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium hydroxide (B78521) or triethylamine). organic-chemistry.org This reaction yields N-Boc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid. This protected intermediate is a versatile building block; for example, its carboxylic acid can be esterified to form compounds like (S)-1-tert-butyl 3-Methyl pyrrolidine-1,3-dicarboxylate. chemicalbook.com The Boc-protected form, Boc-(3S)-1-pyrrolidine-3-carboxylic acid, is a key intermediate in peptide synthesis and drug development. chemimpex.com

The table below summarizes common derivatization reactions for this compound.

| Reaction Type | Functional Group | Typical Reagents | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | Methanol, HCl | Methyl Ester |

| N-Alkylation | Secondary Amine | Formaldehyde, NaBH₃CN | N-Methyl derivative |

| Amidation | Carboxylic Acid | Amine, EDC/HOBt | Amide |

| Boc-Protection | Secondary Amine | Boc₂O, NaOH | N-Boc derivative |

Acid-Base Properties and Nucleophilicity of the Pyrrolidine Nitrogen

This compound is an amino acid, and as such, its chemical character is defined by the presence of both a carboxylic acid group (-COOH) and a secondary amine group (the pyrrolidine nitrogen). This bifunctional nature dictates its acid-base behavior. The nitrogen atom of the pyrrolidine ring confers basicity to the molecule, while the carboxylic acid group provides acidity. nih.gov Consequently, the compound can exist in cationic, zwitterionic, or anionic forms depending on the pH of the surrounding medium.

| Functional Group | Estimated pKa | Predominant Form at pH 7 |

| Carboxylic Acid (-COOH) | ~2 | Carboxylate (-COO⁻) |

| Protonated Amine (-NH₂⁺-) | ~10-11 | Protonated Amine (-NH₂⁺-) |

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic. nih.gov The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This heightened nucleophilicity is attributed to the electron-donating effect of the two alkyl groups attached to the nitrogen. However, nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com In the case of this compound, the substituents on the pyrrolidine ring can influence the accessibility of the nitrogen's lone pair of electrons to electrophiles. The nitrogen atom represents a prime site for substitutions, and a significant percentage of FDA-approved drugs containing a pyrrolidine scaffold are substituted at this N-1 position. nih.gov

Chemoselective Reactions

The presence of two distinct functional groups, a nucleophilic secondary amine and a carboxylic acid, presents opportunities for chemoselective reactions. Achieving selectivity requires carefully chosen reagents and reaction conditions that favor the transformation of one group while leaving the other intact. This is often accomplished through the use of protecting groups or by exploiting the inherent differences in reactivity under specific pH conditions.

Selective N-Functionalization: To modify the pyrrolidine nitrogen selectively, the carboxylic acid group often needs to be masked, typically by converting it into an ester (e.g., a methyl or ethyl ester). With the acidic proton of the carboxyl group removed, the nitrogen can undergo reactions such as acylation, alkylation, or sulfonylation without interference.

Selective O-Functionalization (Esterification): Conversely, to selectively react with the carboxylic acid group, the nucleophilicity of the nitrogen must be suppressed. A common strategy is to perform the reaction under acidic conditions. In the presence of a strong acid, the pyrrolidine nitrogen is protonated to form an ammonium (B1175870) salt. This protonation renders the nitrogen non-nucleophilic, allowing the carboxylic acid to undergo reactions like Fischer esterification with an alcohol. Another robust method involves the protection of the nitrogen atom, for instance, as a tert-butyloxycarbonyl (Boc) carbamate, which allows for a wider range of coupling reactions at the carboxylic acid center. nih.gov

The synthesis of complex pyrrolidine derivatives often relies on these chemoselective strategies. For example, in the synthesis of related analogs, amide hydrolysis can be achieved under harsh basic conditions, which can also lead to epimerization at the adjacent carbon center. nih.gov Furthermore, the synthesis of substituted pyrrolidines can involve the chemoselective reduction of a lactam in the presence of an ester, highlighting the fine control that can be achieved over reactivity. researchgate.net

| Reaction Type | Target Functional Group | Strategy | Example Conditions |

| N-Alkylation | Amine | Protection of carboxylic acid | 1. Esterification (e.g., SOCl₂/MeOH); 2. Alkyl halide, base |

| N-Acylation | Amine | Protection of carboxylic acid | 1. Esterification; 2. Acyl chloride, base |

| Esterification | Carboxylic Acid | Protonation/Protection of amine | 1. H⁺ catalyst, ROH (Fischer); or 2. N-Boc protection, then coupling agent (e.g., EDCI) |

| Amide Coupling | Carboxylic Acid | Protection of amine | N-Boc protection, then amine, EDCI, HOBt nih.gov |

Applications As a Chiral Building Block and Catalyst

Utilization in Asymmetric Synthesis

The primary application of (S)-3-Methyl-pyrrolidine-3-carboxylic acid lies in its role as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. The inherent chirality of this compound allows chemists to introduce a specific stereocenter into a target molecule, a crucial step in the synthesis of many pharmaceuticals and natural products where only one enantiomer exhibits the desired biological activity.

Its utility is further extended as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, offering a more sustainable and often milder reaction environment. For instance, derivatives of pyrrolidine-3-carboxylic acid have been shown to be effective catalysts in asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. researchgate.netrsc.org These reactions can produce highly enantiomerically enriched products, demonstrating the catalyst's ability to control the stereochemical outcome of the reaction. The development of synthetic routes to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee) underscores the importance of these compounds in asymmetric catalysis. rsc.org

Role in Complex Organic Molecule Construction

The pyrrolidine (B122466) scaffold is a common motif in a vast array of biologically active compounds. nih.govresearchgate.net this compound provides a ready-made, stereochemically defined pyrrolidine ring that can be incorporated into larger, more complex molecular architectures. nih.gov The presence of both a carboxylic acid and a secondary amine functional group allows for versatile chemical modifications and coupling reactions, making it a valuable intermediate in multistep syntheses.

The strategic placement of the methyl group at the C3 position can influence the conformation of the pyrrolidine ring, which in turn can impact the biological activity of the final molecule. nih.gov This conformational control is a key advantage in the rational design of molecules with specific three-dimensional shapes tailored to interact with biological targets. nih.govresearchgate.net

Applications in Peptide Synthesis (as a Proline Analog)

This compound is considered a proline analog, and as such, it has found applications in peptide synthesis. researchgate.net Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into the peptide backbone, leading to a constrained conformation. This conformational rigidity is critical for the structure and function of many peptides and proteins.

By substituting proline with this compound, chemists can introduce a modified building block into a peptide sequence. mdpi.com This substitution can be used to probe the structure-activity relationship of peptides, investigate the role of proline in peptide folding and stability, or create peptidomimetics with enhanced properties such as increased resistance to enzymatic degradation. The methyl group at the 3-position can further influence the local conformation around the peptide bond, providing a tool to fine-tune the three-dimensional structure of synthetic peptides. mdpi.com

Contributions to Chemical Biology Research

The unique structural features of this compound also make it a valuable tool in chemical biology, a field that uses chemical techniques to study and manipulate biological systems.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function. The pyrrolidine scaffold is a privileged structure in drug discovery, meaning it is frequently found in biologically active compounds. nih.govresearchgate.net By incorporating this compound into potential probe molecules, researchers can systematically explore the impact of stereochemistry and conformational restriction on target binding and activity. This allows for the development of highly selective and potent probes to study complex biological processes.

The rigid framework of this compound serves as an excellent scaffold for designing molecules that can interact with specific molecular targets. nih.govresearchgate.netoist.jp The defined stereochemistry and conformational bias of the ring allow for the precise spatial positioning of functional groups intended to interact with the binding site of a protein. This is particularly important in structure-based drug design, where detailed knowledge of the target's three-dimensional structure is used to design complementary ligands. The pyrrolidine ring can act as a central core from which various substituents can be projected in specific orientations to optimize interactions with the target, leading to the development of novel therapeutic agents. oist.jp

Structure Reactivity and Structure Selectivity Relationships

Influence of the 3-Methyl Substituent on Reactivity and Stereochemical Outcome

The presence of a methyl group at the 3-position of the pyrrolidine (B122466) ring introduces a chiral center that profoundly impacts the molecule's interactions and reactivity. The stereochemistry of this substituent—whether it is in the (R) or (S) configuration—can lead to dramatically different biological outcomes. This is because the spatial orientation of the methyl group can either facilitate or hinder binding to enantioselective targets like proteins and receptors. nih.gov

| Feature | Influence of 3-Methyl Substituent |

| Reactivity | Can be sterically hindered, slowing the rates of chemical reactions. wikipedia.org |

| Metabolic Stability | Increased due to steric shielding, improving pharmacokinetic profiles. nih.gov |

| Stereochemical Outcome | The specific (S) or (R) configuration dictates binding modes and pharmacological activity. nih.gov |

Stereochemical Control over Molecular Interactions

The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations. nih.govresearchgate.net Substituents play a critical role in controlling and locking in a preferred conformation. The (S)-3-methyl group, through stereoelectronic and steric effects, influences the puckering of the ring, which in turn dictates the spatial orientation of other substituents, including the C-3 carboxylic acid. nih.govresearchgate.netnih.gov

Key Aspects of Stereochemical Control:

Ring Conformation: The methyl group influences the pyrrolidine ring's pucker (e.g., "UP" or "DOWN" conformations), affecting the global shape of the molecule. researchgate.netnih.govresearchgate.net

Binding Mode: The specific (S) stereochemistry directs how the molecule interacts with chiral biological targets, such as enzyme active sites or receptor binding pockets. nih.gov

Activity Profile: Subtle changes in stereochemistry, like the orientation of the methyl group, can switch a molecule's function (e.g., from agonist to antagonist). nih.gov

Analysis of Steric and Electronic Effects

The influence of the 3-methyl substituent can be dissected into steric and electronic effects, both of which contribute to the molecule's reactivity and selectivity.

Steric Effects: Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms. wikipedia.org The methyl group at the C-3 position introduces steric bulk, which is a significant factor in molecular interactions. wikipedia.org

Steric Hindrance: The methyl group can physically obstruct the approach of reagents or prevent the molecule from adopting certain conformations needed for binding to a target. This can slow down chemical reactions. wikipedia.org In the context of drug design, this steric bulk can be advantageous, preventing unwanted metabolic reactions and enhancing the compound's stability and bioavailability. nih.gov

Conformational Locking: The steric demand of the methyl group can restrict the pseudorotation of the pyrrolidine ring, favoring a specific pucker. This "locking" of the conformation reduces the molecule's flexibility, which can be beneficial for binding affinity by lowering the entropic penalty of binding. nih.gov

Electronic Effects: Electronic effects relate to how a substituent influences the distribution of electron density in a molecule.

Inductive Effect: As an alkyl group, the methyl substituent is weakly electron-donating through induction. This can subtly alter the nucleophilicity of the nearby nitrogen atom and the acidity of the carboxylic acid proton. While often secondary to steric effects for a methyl group, these electronic contributions can fine-tune the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. nih.gov

The interplay between these steric and electronic factors is complex. However, in the case of a 3-methyl substituent on a pyrrolidine ring, the steric component is generally considered to have a more pronounced impact on controlling the molecule's conformation and its interactions with external molecules. nih.govnih.gov

| Effect | Description | Consequence for (S)-3-Methyl-pyrrolidine-3-carboxylic acid |

| Steric Hindrance | The slowing of chemical reactions due to steric bulk. wikipedia.org | Can increase metabolic stability and control reaction selectivity by blocking certain approaches. nih.gov |

| Conformational Control | The influence of a substituent on the preferred shape (pucker) of the ring. nih.gov | Restricts ring flexibility, favoring specific conformations for optimal binding to biological targets. |

| Inductive Effect | The donation of electron density through the sigma bonds. | Weakly electron-donating, subtly modifying the basicity of the nitrogen and acidity of the carboxylic acid. |

Pharmacophore Identification for Pyrrolidine Scaffolds

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrrolidine scaffold is an excellent framework for building pharmacophores because its sp³-hybridized, non-planar structure provides three-dimensional diversity that is often crucial for potent and selective biological activity. nih.govresearchgate.netfrontiersin.org

The identification of a pharmacophore within a pyrrolidine-based molecule involves understanding which functional groups and spatial arrangements are key for activity. For derivatives of pyrrolidine-3-carboxylic acid, the key pharmacophoric elements typically include:

The Nitrogen Atom: Often acts as a hydrogen bond acceptor or a basic center.

The Carboxylic Acid Group: Can function as a hydrogen bond donor/acceptor or a negatively charged group that interacts with a positive site on a receptor.

The Pyrrolidine Ring: Acts as a constrained scaffold that positions the key interacting groups in a precise 3D orientation.

Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have shown that the position, nature, and stereochemistry of substituents are critical. nih.govnih.govmdpi.com For example, the transposition of a methyl group from one position to another can lead to a significant loss of potency, demonstrating that its placement is a key part of the pharmacophore. nih.gov The (S)-3-methyl group in this compound, therefore, is not merely a passive addition but an active component of the pharmacophore, defining the molecule's shape and its potential to interact selectively with biological targets.

Advanced Analytical Techniques for Characterization and Stereochemical Purity

Spectroscopic Characterization Methods

Spectroscopy is fundamental in elucidating the molecular structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique protons. The acidic proton of the carboxylic acid (O-H) is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the carbons adjacent to the carboxylic acid group absorb in the 2-3 ppm range. libretexts.org The protons of the pyrrolidine (B122466) ring would likely appear as complex multiplets in the aliphatic region, while the methyl group protons would present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the structure. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 160-180 ppm range. libretexts.orglibretexts.org The quaternary carbon atom at the 3-position, bonded to both the methyl and carboxyl groups, would also have a distinct chemical shift. The other carbons of the pyrrolidine ring and the methyl group would show signals in the upfield, aliphatic region of the spectrum.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the stereochemistry. This technique identifies protons that are close in space. For this compound, NOESY could be used to determine the spatial relationship between the methyl group and the protons on the pyrrolidine ring, further confirming the compound's three-dimensional structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | 160-180 |

| Carboxyl (O-H) | 10-12 (broad singlet) | - |

| Quaternary C3 | - | 40-60 |

| Pyrrolidine CH₂ | 2.5-4.0 (multiplets) | 30-55 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrations. For this compound, the IR spectrum is dominated by features of the carboxylic acid and the amine within the pyrrolidine ring. A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org This broadness is a result of the compound existing as a hydrogen-bonded dimer in the solid state or in concentrated solutions. spectroscopyonline.com An intense, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed between 1760-1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 | Strong, Broad |

| Alkane C-H | Stretch | 3000-2850 | Medium |

| Carboxylic Acid C=O | Stretch | 1760-1690 | Strong |

| Carboxylic Acid C-O | Stretch | 1320-1210 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is typically useful for molecules containing chromophores (light-absorbing groups), such as conjugated systems. This compound lacks an extensive system of conjugated double bonds. The carboxylic acid group itself absorbs UV light, but typically at a low wavelength (around 210 nm), which is often not useful for routine characterization. libretexts.org Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this specific compound, although it can be utilized for detection in chromatographic methods. researchgate.netnih.gov

Mass Spectrometry Techniques (LC-MS, ES-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Mass Spectrometry (ES-MS) are particularly useful for non-volatile, polar molecules like amino acids.

For this compound, ES-MS would likely show a strong signal for the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, with likely fragmentation patterns including the loss of the carboxylic acid group (-45 Da) or the loss of water (-18 Da). libretexts.org This fragmentation data helps to confirm the structure of the molecule. Derivatization may be employed to enhance ionization efficiency and detection sensitivity in complex biological samples. nih.govresearchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for determining its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. To determine the enantiomeric purity, a chiral separation method is required. This is typically achieved in one of two ways:

Chiral Stationary Phase (CSP) HPLC: The sample is run on an HPLC column that contains a chiral stationary phase. The two enantiomers of 3-Methyl-pyrrolidine-3-carboxylic acid will interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

Derivatization with a Chiral Reagent: The compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. bohrium.com The relative peak areas of the two diastereomers can then be used to calculate the enantiomeric excess of the original sample.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant enhancement in resolution, speed, and sensitivity over traditional HPLC for the analysis of this compound. This technique employs columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency.

For the analysis of pyrrolidine-based carboxylic acids, reversed-phase UPLC is a common approach. A typical method would utilize a C18 stationary phase, such as an Acquity BEH C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, frequently with an acidic modifier like formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com Detection can be achieved using a photodiode array (PDA) detector, although due to the lack of a strong chromophore in the target molecule, sensitivity may be limited. nih.gov

For enhanced sensitivity and selectivity, UPLC is often coupled with mass spectrometry (UPLC-MS). nih.govnih.gov Using electrospray ionization (ESI) in positive ion mode, the molecule can be readily detected as its [M+H]⁺ ion. This hyphenated technique is powerful for confirming the molecular weight and for quantifying the compound in complex matrices. nih.gov In some cases, derivatization with a UV-active or fluorescent tag may be employed prior to analysis to improve detection limits. nih.gov

Table 1: Illustrative UPLC Method Parameters for Related Pyrrolidine Carboxylic Acids

| Parameter | Value |

| Instrument | Waters Acquity UPLC System |

| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Detection | Mass Spectrometry (ESI+) or PDA |

Chiral Chromatography

Establishing the enantiomeric purity of this compound is critical, and this is primarily achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, enabling their separation. chromatographytoday.com

Several types of CSPs are effective for the separation of amino acids and their derivatives. sigmaaldrich.com These include:

Macrocyclic Glycopeptide Phases: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly versatile. They offer multiple interaction mechanisms—including hydrogen bonding, ionic, and steric interactions—making them highly effective for separating underivatized amino acids. chromatographytoday.comsigmaaldrich.com

Polysaccharide-Based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and can separate a broad range of chiral compounds.

Crown Ether Phases: These are specifically designed for the separation of primary amino acids and compounds containing primary amine groups.

The choice of mobile phase is crucial for achieving resolution. In reversed-phase mode, a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer is used. nih.gov For more complex separations, polar organic or polar ionic modes can be employed. sigmaaldrich.com The enantiomeric excess (% ee) of a sample is determined by integrating the peak areas of the two separated enantiomers. For instance, a synthesis aiming for the (S)-enantiomer might yield a small amount of the (R)-enantiomer, which can be quantified with high accuracy using this method. rsc.org In some applications, derivatization of the carboxylic acid with a chiral reagent can form diastereomers, which may then be separated on a standard achiral column. nih.gov

Table 2: Common Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Commercial Name Example | Primary Interaction Mechanism(s) |

| Macrocyclic Glycopeptide | CHIROBIOTIC T | Hydrogen bonding, π-π, ionic, steric |

| Cyclodextrin-Based | CYCLOBOND I 2000 | Inclusion complexation, hydrogen bonding |

| Pirkle-Type (Brush-Type) | Astec P-CAP | π-π interactions, hydrogen bonding, dipole stacking |

X-ray Diffraction Analysis and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive analytical technique for determining the absolute configuration and solid-state structure of a chiral molecule like this compound. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its stereochemistry without ambiguity.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of all atoms can be determined.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into expected findings. For example, the crystal structure of 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, a related pyrrolidine derivative, was determined. nih.gov It was found to crystallize in the orthorhombic space group P2₁2₁2₁, with specific unit cell parameters. nih.gov The analysis confirmed the absolute configuration of its stereocenters and revealed the conformation of the pyrrolidine ring. nih.gov A similar analysis for this compound would be expected to confirm the (S) configuration at the C3 position and detail the packing of the molecules in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonding between the carboxylic acid and amine groups.

Table 3: Example Crystallographic Data for a Related Pyrrolidone Derivative

| Parameter | Value (for 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | 16.023 Å |

| Unit Cell Dimension (b) | 19.349 Å |

| Unit Cell Dimension (c) | 6.9053 Å |

| Data from the analysis of a structurally related compound to illustrate typical outputs of X-ray diffraction. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TDDFT, GIAO)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used method for investigating the geometry and electronic properties of pyrrolidine (B122466) derivatives. researchgate.netmdpi.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformers of (S)-3-Methyl-pyrrolidine-3-carboxylic acid. These calculations also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For similar compounds, DFT has been used to map the molecular electrostatic potential (MEP), identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) extends DFT to study the properties of molecules in their excited states. This method is particularly useful for predicting electronic absorption spectra (UV-Vis). researchgate.net For a related compound, 3-methyl-pyrrole-1-carboxylic acid, SF-TDDFT (Spin-Flip TDDFT) has been used to study vertical singlet-triplet gaps and electronic transitions, providing insights into the nature of its excited states. researchgate.netderpharmachemica.com Such calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. researchgate.net

Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method allows for the theoretical prediction of ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms within the molecule.

| Property | Description | Typical Application for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Predicting stable conformers and their relative energies. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Assessing susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Assessing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Evaluating chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifying reactive sites for electrophilic and nucleophilic interactions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. frontiersin.org These techniques are invaluable for understanding how this compound behaves in different environments, such as in solution.

MD simulations model a system as a collection of atoms interacting through a defined force field, which approximates the potential energy of the system. frontiersin.orgacs.org By solving Newton's equations of motion for each atom, a trajectory of the system's evolution over time is generated. This allows for the study of various dynamic processes, including conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. mdpi.com For this compound, MD simulations could be used to explore its solvation shell in water, determining how water molecules arrange around the carboxylic acid and amine functional groups. Furthermore, these simulations can provide insights into the flexibility of the pyrrolidine ring and the rotational freedom of the methyl and carboxylic acid substituents. frontiersin.org

Conformational Analysis (e.g., Pseudorotation of the Pyrrolidine Ring)

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility. nih.gov Its conformational landscape is typically described by a process called pseudorotation, where the ring puckering moves around the ring without significant changes in energy. nih.gov The various conformations can be described by two puckering parameters: the puckering amplitude and the phase angle.

The most common conformations of the pyrrolidine ring are the envelope (or twist) and twist (or half-chair) forms. In an envelope conformation, four carbon atoms are approximately coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. nih.gov

For substituted pyrrolidines like this compound, the presence of substituents at the C3 position significantly influences the conformational preference of the ring. The substituents will preferentially occupy positions that minimize steric strain. Theoretical calculations, often using DFT, can map the potential energy surface of the pseudorotation pathway, identifying the most stable envelope and twist conformers and the energy barriers between them. nih.govresearchgate.net For the parent pyrrolidine molecule, the energy barrier for pseudorotation is relatively low, but substituents can create a more defined energy minimum, effectively "locking" the ring into a preferred conformation. nih.gov

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data. aalto.fi

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would allow for the assignment of characteristic absorption bands in its IR spectrum. Key predicted vibrations would include the O-H stretch of the carboxylic acid (typically a very broad band), the C=O stretch, the C-N stretch, and various C-H bending and stretching modes. spectroscopyonline.com The calculated frequencies are often systematically scaled to better match experimental values. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3500 - 2500 | Very Broad |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium to Strong |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned in section 7.1, the GIAO method is effective for predicting ¹H and ¹³C NMR chemical shifts. frontiersin.org For this compound, these calculations would predict the chemical shifts for the methyl protons, the non-equivalent protons of the pyrrolidine ring, and the acidic proton of the carboxyl group. libretexts.org Similarly, the chemical shifts for the five carbons of the pyrrolidine ring, the methyl carbon, and the carbonyl carbon can be calculated. libretexts.orgipb.pt Comparing these theoretical values with experimental spectra is crucial for unambiguous structural assignment.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing information about intermediates and transition states that are often difficult or impossible to observe experimentally. wikipedia.org